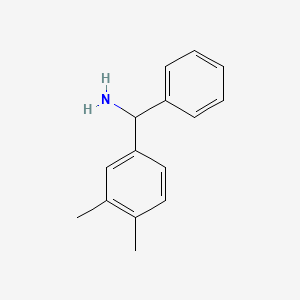

(3,4-Dimethylphenyl)(phenyl)methanamine

CAS No.:

Cat. No.: VC16260809

Molecular Formula: C15H17N

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17N |

|---|---|

| Molecular Weight | 211.30 g/mol |

| IUPAC Name | (3,4-dimethylphenyl)-phenylmethanamine |

| Standard InChI | InChI=1S/C15H17N/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3 |

| Standard InChI Key | SHTRAWTWCSATJL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)C |

Introduction

Chemical Structure and Stereochemical Considerations

(3,4-Dimethylphenyl)(phenyl)methanamine (C₁₅H₁₇N) features a secondary amine group bonded to two aromatic rings: a phenyl group and a 3,4-dimethylphenyl group. The molecular weight is 211.30 g/mol, with the IUPAC name N-[(3,4-dimethylphenyl)methyl]benzenamine. The stereocenter at the methanamine carbon confers enantiomeric specificity, though literature on its (R)- and (S)-configurations remains sparse compared to its 2,4-dimethylphenyl analogue.

The 3,4-dimethyl substitution on the phenyl ring introduces steric and electronic effects distinct from ortho- or para-substituted variants. The methyl groups at positions 3 and 4 enhance electron-donating effects, potentially influencing reactivity in nucleophilic substitutions or interactions with biological targets . Comparative analysis with (3,4-Dimethylphenyl)(phenyl)methanol (C₁₅H₁₆O, PubChem CID 16769887) suggests that oxidation of the methanamine could yield this alcohol derivative, though experimental confirmation is lacking.

Synthetic Routes and Methodological Challenges

Industrial Scalability Considerations

Industrial production would necessitate optimization for yield and enantiomeric purity. Techniques such as chiral chromatography or asymmetric catalysis might be employed, though cost-effectiveness remains a concern. The use of phosphoric acid as a catalyst in diarylpropionic acid synthesis suggests potential adaptations for stabilizing intermediates in methanamine production.

Physicochemical Properties and Analytical Characterization

Molecular and Spectral Data

Key properties inferred from structural analogs include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₇N |

| Molecular Weight | 211.30 g/mol |

| Boiling Point | Estimated 290–310°C (extrapolated) |

| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, DCM) |

| Chiral Rotation ([α]D) | Dependent on enantiomer; data unavailable |

Spectroscopic characterization would likely reveal:

-

¹H NMR: Aromatic protons at δ 6.5–7.3 ppm, methyl groups at δ 2.2–2.4 ppm.

-

IR: N-H stretch ~3300 cm⁻¹, aromatic C=C ~1600 cm⁻¹.

Stability and Reactivity

The amine group confers susceptibility to oxidation, potentially forming imines or nitrosamines under acidic conditions. Steric hindrance from the 3,4-dimethyl groups may slow electrophilic aromatic substitution compared to less-substituted analogs .

Hypothesized Biological and Pharmacological Activity

Mechanistic Insights from Structural Analogs

Industrial and Research Applications

Organic Synthesis Intermediate

The compound could serve as a precursor for:

-

Chiral Ligands: In asymmetric catalysis for pharmaceutical synthesis.

-

Polymer Additives: As a stabilizer or crosslinking agent in resin production.

Material Science

Potential use in liquid crystals or conductive polymers due to planar aromatic systems and polar amine groups.

Challenges and Future Directions

-

Stereochemical Resolution: Developing cost-effective methods for enantiopure production.

-

Toxicological Profiling: Assessing mutagenicity and ecotoxicity given structural similarities to regulated amines.

-

Computational Modeling: DFT studies to predict reactivity and docking interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume